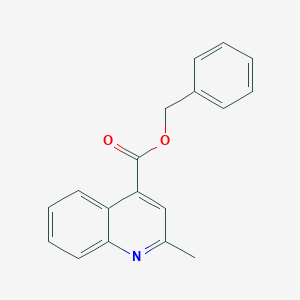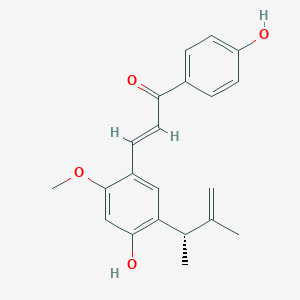
Licochalcone E
Overview
Description
Licochalcone E is a natural compound first isolated from the roots of Glycyrrhiza inflata, a species of licorice . It belongs to the family of retrochalcones, which are characterized by their unique structural features and biological activities . This compound has gained significant attention due to its promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects .
Mechanism of Action
Target of Action
Licochalcone E, a flavonoid extracted from licorice, has been reported to have several targets. It has been found to inhibit the function of Choline Transporter-Like Protein 1 (CTL1) in microglia . CTL1 is involved in choline uptake, which is crucial for the synthesis of acetylcholine, a neurotransmitter involved in many functions including memory and muscle control. Inhibition of CTL1 by this compound preferentially induces M2 microglial polarity .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. It inhibits choline uptake and Aβ1-42 aggregation in a concentration-dependent manner . The inhibitory effect of this compound on choline uptake is mediated by CTL1 . This interaction leads to a shift in microglial polarity from M1 to M2 .
Biochemical Pathways
This compound affects multiple signaling pathways. It regulates the expression in pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways . Through these pathways, this compound can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, and regulate autophagy and apoptosis .
Pharmacokinetics
A liposome of a similar compound, licochalcone a, was prepared to ameliorate the low in vivo availability and efficacy of the compound . This suggests that this compound may also have low bioavailability, which could be improved through similar methods.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can inhibit the proliferation, migration, and invasion of cancer cells by promoting the expression of autophagy-related proteins, inhibiting the expression of cell cycle proteins and angiogenic factors, and regulating autophagy and apoptosis . It also has an inhibitory effect on Aβ aggregation and promotes polarity from M1 to M2 microglia via inhibition of the CTL1 function in microglia .
Biochemical Analysis
Biochemical Properties
Licochalcone E interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a range of biological activities, such as antispasmodic, chemopreventive, antimalarial, antitumor, anti-inflammatory, antifungal, antioxidant, and antibacterial activities . It can regulate the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, regulate autophagy and apoptosis, and inhibit the proliferation, migration, and invasion of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to suppress not only the generation of nitric oxide (NO) and prostaglandin (PG)E 2, but also the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 induced by lipopolysaccharide (LPS) in RAW264.7 cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study with lethal endotoxemia, the administration of this compound at 50 mg/kg for eight consecutive days significantly reduced the parasite burden in both liver and spleen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported to profoundly downregulate SREBF-dependent cholesterol biosynthesis, lipid metabolism, and PI3K-Akt pathways, along with significant upregulation of NRF2-dependent antioxidant and anti NF-kB-dependent inflammatory pathways .
Transport and Distribution
It is known that this compound can be used to inhibit the efflux of antineoplastic drugs from cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic efforts have been made to obtain licochalcone E in large quantities due to its low natural yield . One of the efficient synthetic routes involves the stereoselective total synthesis of ®-(+)-licochalcone E . This process includes key steps such as Claisen rearrangement and water-accelerated [3,3]-sigmatropic rearrangement of allyl aryl ether . The reaction conditions typically involve high temperatures and specific solvents like N,N-dimethylaniline .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity. The current methods primarily rely on chemical synthesis rather than extraction from natural sources due to the low yield from Glycyrrhiza inflata .
Chemical Reactions Analysis
Types of Reactions: Licochalcone E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield alcohol derivatives .
Scientific Research Applications
Licochalcone E has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a starting material for synthesizing various derivatives with enhanced properties . In biology and medicine, this compound is studied for its potential anticancer, anti-inflammatory, and antioxidant effects . It has shown promise in inhibiting the proliferation of cancer cells, reducing inflammation, and scavenging free radicals . Additionally, this compound is being explored for its potential use in treating chronic allergic contact dermatitis and other inflammatory conditions .
Comparison with Similar Compounds
Among these, licochalcone A has been the most extensively studied due to its prominent anticancer effects . licochalcone E stands out for its unique structural features and specific biological activities . Unlike other licochalcones, this compound has shown significant potential in reducing chronic allergic contact dermatitis and inhibiting IL-12p40 production .
Properties
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPKMTGYQGHLJS-RNVIBTMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904154 | |
| Record name | Licochalcone E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of licochalcone E?
A1: this compound has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol [, ].
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, structural elucidation of this compound has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].
Q3: What are the primary mechanisms of action of this compound against cancer cells?
A3: this compound exhibits anticancer activity through multiple pathways. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, migration, and invasion, and suppress angiogenesis (formation of new blood vessels that supply tumors) [, , , ].
Q4: How does this compound influence inflammation?
A4: this compound demonstrates potent anti-inflammatory effects. Studies reveal that it can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), primarily by inhibiting the activation of signaling pathways such as NF-κB and AP-1 [, ].
Q5: What is the role of this compound in modulating microglial polarization?
A5: Recent research suggests that this compound can shift microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This effect is linked to its ability to inhibit choline uptake via choline transporter-like protein 1 (CTL1) in microglia [].
Q6: How does this compound affect liver health?
A6: this compound has been shown to protect against carbon tetrachloride-induced liver toxicity in mice, potentially by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing nuclear factor-κB (NF-κB) expression []. It also exhibits antidiabetic effects, potentially improving insulin sensitivity [, ].
Q7: Does this compound interact with specific enzymes?
A7: Research indicates that this compound can inhibit thioredoxin reductase 1 (TrxR1) expression, which plays a crucial role in cellular redox balance. This inhibition subsequently influences the Nrf2/STAT6 signaling pathway, contributing to its antitumor effects in neuroblastoma cells [].
Q8: How do structural modifications impact the activity of this compound?
A8: Specific structural features are crucial for this compound's biological activity. Studies on licochalcone analogs reveal that the presence of isopentenyl and hydroxyl groups on the A ring significantly contributes to its ability to inhibit pancreatic lipase []. Further SAR studies with this compound derivatives are necessary to fully elucidate the impact of structural modifications on its potency, selectivity, and other pharmacological properties [].
Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: While detailed PK/PD studies on this compound are limited, research suggests it is orally bioavailable. In the 4T1 mammary orthotopic cancer model, oral administration of this compound effectively suppressed tumor growth and lung metastasis [, ].
Q10: What in vitro and in vivo models have been used to investigate the biological activities of this compound?
A10: Various models have been employed to study this compound, including:* Cancer: Human cancer cell lines (e.g., KB oral cancer cells, FaDu pharyngeal squamous carcinoma cells, MDA-MB-231 breast cancer cells, SH-SY5Y and SK-N-BE(2) neuroblastoma cells) [, , , ].* Inflammation: Murine macrophage cell line (RAW 264.7) [, ] and mouse models of inflammation [].* Liver Toxicity: Mouse model of carbon tetrachloride-induced liver injury [].* Microglial Polarization: Immortalized mouse microglial cell line (SIM-A9) []. * Antibacterial Activity: Staphylococcus aureus strains (including methicillin-resistant strains) [, , ].
Q11: What is known about the safety and toxicity profile of this compound?
A11: While this compound generally exhibits low toxicity in preclinical studies, further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use [, ].
Q12: What are the potential applications of this compound in drug development?
A12: Based on its diverse biological activities, this compound holds promise for the development of novel therapeutics targeting:
- Cancer: Its ability to inhibit tumor growth, metastasis, and angiogenesis makes it a potential candidate for anticancer drug development [, , ].
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential for treating conditions like arthritis, inflammatory bowel disease, and skin disorders [, ].
- Neurodegenerative Diseases: Its ability to inhibit Aβ aggregation and modulate microglial polarization suggests potential for treating Alzheimer's disease [].
- Metabolic Disorders: Its antidiabetic effects and potential to improve insulin sensitivity warrant further investigation for treating type 2 diabetes [, ].
- Bacterial Infections: Its antibacterial activity, particularly against antibiotic-resistant strains like MRSA, makes it a potential candidate for developing new antibacterial agents [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)

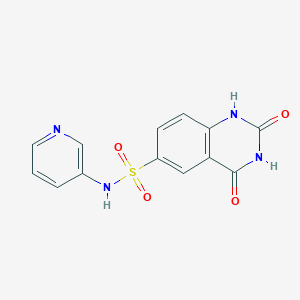
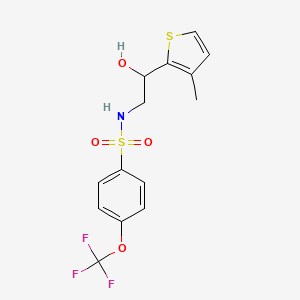
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2507732.png)
![ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2507733.png)

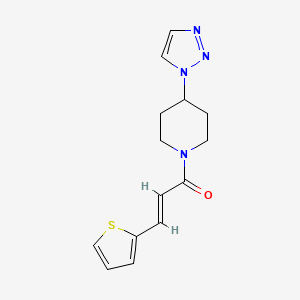
![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)
![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)
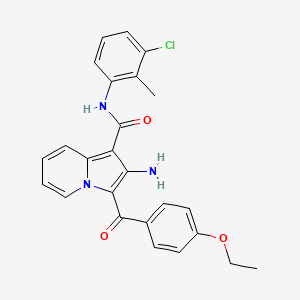
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2507744.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)
